

Application Notes and Protocols for In Vivo Calcium Imaging Using Fluo-5F

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Compound of Interest

Compound Name: *Fluo-5F*
Cat. No.: *B1263414*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo calcium imaging is a cornerstone technique for investigating neural activity and cellular signaling in living organisms. **Fluo-5F**, a fluorescent calcium indicator, is a valuable tool for these studies, particularly for monitoring calcium transients that might saturate higher-affinity indicators.[1][2] With a moderate affinity for calcium ($K_d \approx 2.3 \mu\text{M}$), **Fluo-5F** is well-suited for detecting intracellular calcium concentrations in the range of $1 \mu\text{M}$ to 1mM . [1] Upon binding to Ca^{2+} , **Fluo-5F** exhibits a significant fluorescence intensity increase of over 100-fold, making it an excellent choice for robust signal detection in dynamic biological systems.[1] These application notes provide detailed protocols for the use of **Fluo-5F AM** for in vivo calcium imaging, with a focus on two-photon microscopy applications in neuroscience research and drug development.

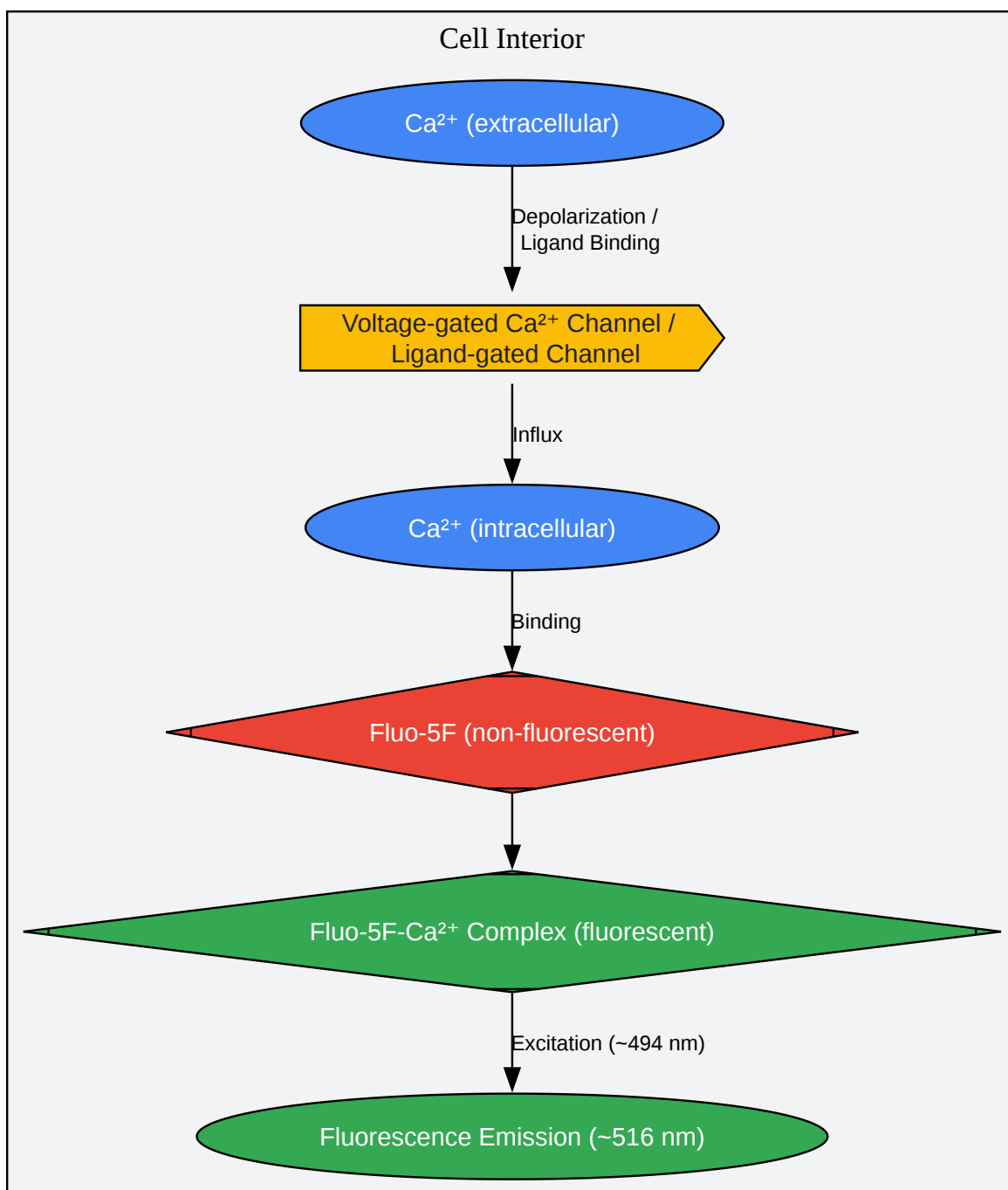
Quantitative Data Presentation

For ease of comparison, the key properties of **Fluo-5F** are summarized in the table below.

Property	Value	Reference
Dissociation Constant (Kd) for Ca ²⁺	~2.3 μM	[1]
Excitation Wavelength (Ca ²⁺ -bound)	494 nm	[1]
Emission Wavelength (Ca ²⁺ -bound)	516 nm	[1]
Fluorescence Intensity Increase	>100-fold	[1]
Solvent for AM Ester	Anhydrous DMSO	
Molecular Weight (AM Ester)	~1100.91 g/mol	[1]

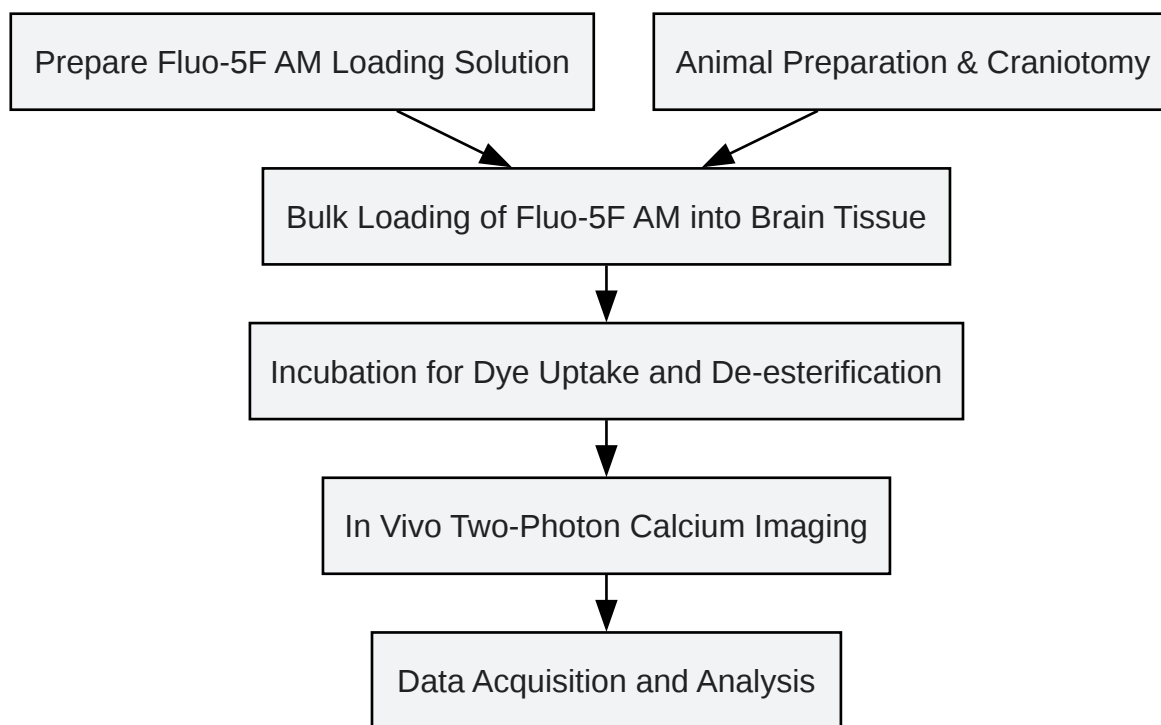
Signaling Pathway and Experimental Workflow

To visualize the underlying principles and procedures, the following diagrams illustrate the calcium signaling pathway leading to fluorescence and the general workflow for in vivo calcium imaging with **Fluo-5F AM**.



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Figure 1: Calcium Signaling and **Fluo-5F** Activation.



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Figure 2: Experimental Workflow for In Vivo Calcium Imaging.

Experimental Protocols

Protocol 1: Preparation of Fluo-5F AM Stock and Loading Solutions

This protocol details the preparation of the necessary solutions for in vivo bulk loading.

Materials:

- **Fluo-5F**, AM (Acetoxymethyl ester)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Pluronic® F-127
- Artificial cerebrospinal fluid (aCSF) or a suitable physiological buffer (e.g., 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, pH 7.4)[3]

Procedure:

- Prepare a 20% (w/v) Pluronic F-127 solution in anhydrous DMSO. Gently warm the solution to ensure the Pluronic F-127 fully dissolves.[3]
- Prepare a 10 mM **Fluo-5F** AM stock solution. Dissolve the **Fluo-5F** AM in the 20% Pluronic F-127/DMSO solution. This may take 15-20 minutes.[3][4]
- Prepare the final loading solution. Dilute the 10 mM **Fluo-5F** AM stock solution to a final concentration of 1 mM in your chosen physiological buffer.[3] Vortex the solution thoroughly for 10-20 minutes to ensure the dye is well-dispersed.[5]
- Filter the loading solution. Before injection, filter the solution using a 0.45 μm centrifugal filter to remove any precipitates.[3]

Protocol 2: In Vivo Bulk Loading and Two-Photon Imaging of **Fluo-5F** AM in the Mouse Brain

This protocol describes the surgical procedure and dye loading for imaging neuronal populations in the cortex of a living mouse.

Materials:

- Anesthetized mouse
- Surgical tools for craniotomy
- Micropipette puller
- Glass micropipettes (tip diameter of 2-4 M Ω resistance)[3]
- Micromanipulator
- Picospritzer or other pressure injection system
- Two-photon microscope with a Ti:Sapphire laser

Procedure:

- Animal Preparation and Surgery:
 - Anesthetize the mouse and fix its head in a stereotaxic frame.
 - Perform a craniotomy over the brain region of interest, carefully removing the skull while leaving the dura mater intact to minimize motion artifacts.[4]
- Pipette Preparation and Loading:
 - Pull glass micropipettes to a fine tip.
 - Load the filtered **Fluo-5F** AM loading solution into the micropipette using a microsyringe. [3]
- Dye Injection:
 - Using a micromanipulator, carefully lower the micropipette through the dura mater into the cortex to the desired depth (e.g., 200 μm for layer 2/3).[3]
 - Pressure inject the dye mixture using a Picospritzer (e.g., 10 PSI for 1 minute).[3][5]
 - To label a larger area, perform multiple injections separated by approximately 200-300 μm . [3][5]
- Incubation:
 - Allow approximately one hour for the dye to diffuse into the cells and for intracellular esterases to cleave the AM ester, trapping the active **Fluo-5F** inside the neurons.[3][4]
- Two-Photon Imaging:
 - Place the animal under the two-photon microscope.
 - Use a Ti:Sapphire laser tuned to an appropriate wavelength for two-photon excitation of **Fluo-5F** (typically around 800-880 nm).[5]
 - Collect the fluorescence emission through a FITC or GFP filter set.

- Acquire time-lapse images to record calcium dynamics in the labeled neuronal population.

Applications in Drug Development

In vivo calcium imaging with **Fluo-5F** is a powerful tool in preclinical drug discovery and development.[6][7] It allows for the real-time assessment of how novel compounds modulate neuronal activity and signaling pathways in a living organism.

Key Applications:

- **Pharmacodynamic Studies:** Visualize and quantify the effects of a drug candidate on neuronal calcium signaling to understand its mechanism of action.
- **Efficacy Testing:** Assess the ability of a compound to restore normal calcium homeostasis in disease models.
- **Toxicity Screening:** Identify potential neurotoxic effects of a drug by detecting aberrant calcium signals.
- **Target Engagement:** In conjunction with specific stimuli, confirm that a drug is interacting with its intended molecular target and producing a functional downstream effect.[8]

By providing a dynamic readout of cellular function in a physiological context, in vivo calcium imaging with **Fluo-5F** can significantly accelerate the drug development pipeline, enabling more informed decisions about lead candidate selection and optimization.

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